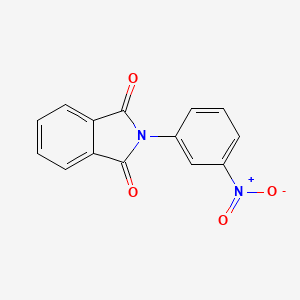

2-(3-Nitrophenyl)isoindole-1,3-dione

Description

Properties

IUPAC Name |

2-(3-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13-11-6-1-2-7-12(11)14(18)15(13)9-4-3-5-10(8-9)16(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREHWIURBJQDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324302 | |

| Record name | 2-(3-nitrophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36647-25-3 | |

| Record name | NSC406340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-nitrophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 2 3 Nitrophenyl Isoindole 1,3 Dione

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key method for identifying the functional groups present within a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of 2-(3-Nitrophenyl)isoindole-1,3-dione is distinguished by absorption bands corresponding to its core functional groups: the cyclic imide and the aromatic nitro group. The phthalimide (B116566) moiety typically displays two prominent carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. researchgate.net The asymmetric stretching vibration usually appears at a higher wavenumber, while the symmetric stretching is found at a lower wavenumber.

The nitro (NO₂) group, an essential feature of this compound, is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, typically found in the mid-frequency region of the infrared spectrum. Aromatic C-H and C=C stretching vibrations from both the phthalimide and nitrophenyl rings also contribute to the spectrum.

Table 1: Characteristic FT-IR Absorption Bands for 2-(3-Nitrophenyl)isoindole-1,3-dione

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric C=O Stretch | Imide | ~1775 |

| Symmetric C=O Stretch | Imide | ~1710 |

| Asymmetric NO₂ Stretch | Nitro | 1550 - 1500 |

| Symmetric NO₂ Stretch | Nitro | 1370 - 1320 |

| C-N Stretch | Imide/Aromatic | 1300 - 1200 |

| Aromatic C=C Stretch | Aromatic Rings | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of 2-(3-Nitrophenyl)isoindole-1,3-dione is entirely within the aromatic region, as there are no aliphatic protons. The spectrum displays signals corresponding to the eight aromatic protons, which are divided into two distinct spin systems: one for the phthalimide ring system and one for the 3-nitrophenyl ring.

The four protons of the phthalimide's benzene (B151609) ring typically appear as a complex multiplet, often resembling two sets of doublets or triplets, due to the symmetry of the ring. The four protons of the 3-nitrophenyl group exhibit a different pattern due to the electronic effects of the nitro group. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field (highest ppm value) for this ring system.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For 2-(3-Nitrophenyl)isoindole-1,3-dione, a total of 14 carbon signals are expected, though symmetry may reduce the number of observed peaks.

Key signals include the carbonyl carbons of the imide group, which are highly deshielded and appear significantly downfield. The carbon atom attached to the nitro group (C-NO₂) is also characteristically shifted. The remaining signals correspond to the other aromatic carbons in the two ring systems.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Nitrophenyl)isoindole-1,3-dione

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Phthalimide Protons | ¹H | 7.8 - 8.0 | Multiplet |

| Nitrophenyl Protons | ¹H | 7.6 - 8.4 | Multiplets |

| Imide Carbonyl Carbons | ¹³C | ~167 | Singlet |

| Phthalimide Aromatic Carbons | ¹³C | 124 - 135 | Singlets |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be employed for unambiguous assignment of all signals and complete structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would clearly delineate the protons belonging to the phthalimide ring from those on the nitrophenyl ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the nitrophenyl ring and the nitrogen atom of the imide ring.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For 2-(3-Nitrophenyl)isoindole-1,3-dione (C₁₄H₈N₂O₄), the molecular weight is approximately 268.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 268. The fragmentation pattern would likely involve characteristic losses reflecting the structure's weakest points. Plausible fragmentation pathways include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion at m/z 222 ([M-46]⁺).

Cleavage of the imide ring: The phthalimide structure can undergo characteristic cleavages, such as the loss of CO or CO₂. A prominent fragment often observed for N-substituted phthalimides corresponds to the phthaloyl cation at m/z 146 or the protonated phthalic anhydride (B1165640) ion.

Fragmentation of the nitrophenyl ring: The nitrophenyl group itself can fragment, for instance, by losing NO and then CO.

The precise fragmentation pattern provides a molecular fingerprint that confirms the identity and structural integrity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the unequivocal confirmation of its elemental composition. For 2-(3-Nitrophenyl)isoindole-1,3-dione, with the molecular formula C₁₄H₈N₂O₄, HRMS provides an experimental mass value that can be compared against the theoretically calculated mass.

The analysis is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. The close correlation between the observed and calculated mass, usually within a few parts per million (ppm), serves as definitive evidence of the compound's identity and elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₈N₂O₄ |

| Calculated Exact Mass | 268.04841 g/mol |

| Ionization Mode | Positive (e.g., [M+H]⁺) |

| Calculated Mass for [M+H]⁺ | 269.05568 m/z |

| Observed Mass for [M+H]⁺ | Data not available in searched sources |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture and subsequently provides mass-based detection for each component. For the analysis of 2-(3-Nitrophenyl)isoindole-1,3-dione, LC-MS is employed to assess its purity by separating it from any unreacted starting materials, by-products, or degradation products.

In a typical setup, the compound is dissolved in a suitable solvent and injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. The separation occurs on a stationary phase, often a C18 column, using a mobile phase gradient. The eluent is then introduced into the mass spectrometer, which detects the mass-to-charge ratio (m/z) of the eluting compounds. The purity is determined by integrating the area of the chromatographic peak corresponding to the target compound's mass and comparing it to the total area of all detected peaks.

| Parameter | Description |

|---|---|

| Chromatography System | HPLC or UPLC |

| Column | Reversed-phase (e.g., C18, 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase | A gradient of water (A) and acetonitrile (B52724) (B), often with 0.1% formic acid |

| Detector | Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Expected Result | A single major peak at a characteristic retention time with an m/z value corresponding to 2-(3-Nitrophenyl)isoindole-1,3-dione |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-(3-Nitrophenyl)isoindole-1,3-dione is characterized by absorption bands that arise from π→π* transitions within the conjugated aromatic systems of the phthalimide and nitrophenyl moieties.

The positions (λmax) and intensities of these absorption bands are influenced by the electronic nature of the substituent groups and the solvent in which the spectrum is recorded. The presence of the electron-withdrawing nitro group and the extensive conjugation across the molecule typically results in absorption maxima in the UV or near-visible region. Studies on similar isoindole-1,3-dione derivatives often record spectra in solvents like dichloromethane (B109758) (CH₂Cl₂) to investigate their optical properties.

| Parameter | Value | Solvent |

|---|---|---|

| Absorption Maximum (λmax) | Specific experimental data not available in searched sources | Typically CH₂Cl₂, Ethanol (B145695), or DMSO |

| Associated Transitions | π→π* | - |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Analysis of related structures, such as 2-(4-hydroxyphenyl)isoindoline-1,3-dione, shows that the isoindole-dione system is essentially planar and is oriented at a significant dihedral angle to the substituted phenyl ring. In the solid state, the crystal packing is stabilized by intermolecular interactions, which could include C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings of adjacent molecules.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | e.g., 4, 8 |

| Dihedral Angle | Angle between the isoindole-dione and nitrophenyl planes |

| Note: Specific experimental crystal structure data for 2-(3-Nitrophenyl)isoindole-1,3-dione was not found in the searched sources. The table lists the parameters that would be determined in such an analysis. |

Computational and Theoretical Investigations of 2 3 Nitrophenyl Isoindole 1,3 Dione

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of isoindoline-1,3-dione derivatives. DFT methods are used to examine vibrational spectra, chemical shifts, and other structural features of these compounds. acs.org

| Computational Method | Basis Set | Purpose |

| Density Functional Theory (DFT), e.g., B3LYP | e.g., 6-311** | Geometry optimization, electronic structure analysis, spectroscopic prediction |

| OPLS-2005 | - | Initial conformational search |

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of the atoms in a molecule—the structure with the lowest potential energy. For complex molecules like 2-(3-Nitrophenyl)isoindole-1,3-dione, a conformational search is first performed to identify various possible spatial arrangements (conformers). acs.org Subsequently, these conformers are reoptimized at a higher level of theory, such as DFT with the B3LYP functional and a 6-311** basis set, to determine the global minimum energy structure. acs.org The isoindoline-1,3-dione core is known for its planar and hydrophobic nature, which influences its interaction with biological targets. nih.gov The dihedral angle between the planar isoindole group and the 3-nitrophenyl ring is a key structural parameter determined during optimization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a donor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is associated with higher chemical reactivity and lower stability. For isoindole-1,3-dione derivatives, FMO analysis helps predict how the molecule will interact with other species, which is fundamental to evaluating its biological activity. nih.gov

| Orbital | Role in Chemical Reactions | Implication of Energy Level |

| HOMO | Electron Donor (Nucleophile) | Higher energy indicates stronger nucleophilicity. |

| LUMO | Electron Acceptor (Electrophile) | Lower energy indicates stronger electrophilicity. |

| HOMO-LUMO Gap | Index of Reactivity & Stability | A smaller gap suggests higher reactivity and lower kinetic stability. |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) maps, also known as Molecular Electrostatic Potential (MEP) surfaces, are valuable for visualizing the charge distribution and predicting the reactive behavior of a molecule. nih.govchemrxiv.org These maps are color-coded to represent the electrostatic potential on the electron density surface.

The color scheme typically follows this convention:

Red/Yellow/Orange: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.net

Blue/Green: Regions of positive potential, electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

For 2-(3-Nitrophenyl)isoindole-1,3-dione, the EPS map would likely show significant negative potential (red) around the oxygen atoms of the carbonyl groups and the nitro group, indicating these are sites for electrophilic interaction. The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. EPS maps provide critical information about molecular polarity, dipole moment, and the net electrostatic effect of the molecule's charge distribution. nih.gov

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

While EPS maps provide a qualitative picture of reactivity, DFT can also be used to calculate quantitative descriptors like Fukui functions and other reactivity indices. These indices offer a more precise prediction of which atoms within the molecule are most likely to participate in a chemical reaction.

Fukui functions are derived from the change in electron density as the number of electrons in the molecule changes. They help to identify the sites most susceptible to:

Nucleophilic Attack (f+): Where an electron is added.

Electrophilic Attack (f-): Where an electron is removed.

Radical Attack (f0): The average of the two.

For 2-(3-Nitrophenyl)isoindole-1,3-dione, these calculations would likely identify the carbonyl carbons as primary sites for nucleophilic attack, while the oxygen atoms of the nitro and carbonyl groups would be highlighted as sites for electrophilic attack. This analysis provides a detailed, atom-specific map of reactivity that is invaluable for predicting reaction mechanisms.

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational methods are widely used to simulate spectroscopic data, which can then be compared with experimental results to confirm molecular structures and aid in the assignment of spectral bands.

Theoretical Vibrational (IR) Spectra Prediction

Theoretical vibrational analysis is a powerful tool for interpreting experimental Infrared (IR) spectra. acs.org By calculating the vibrational frequencies and their corresponding intensities using DFT methods (e.g., B3LYP/6-311**), a theoretical IR spectrum can be generated. acs.org This calculated spectrum is then compared with the experimental one.

Often, calculated vibrational wavenumbers are systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, scaling factors are commonly applied to improve the correlation between theoretical and experimental data. researchgate.net

For 2-(3-Nitrophenyl)isoindole-1,3-dione, experimental IR data has identified characteristic peaks. nih.gov Theoretical calculations can confirm the assignment of these peaks to specific vibrational modes within the molecule.

| Experimental IR Peak (cm⁻¹) | Vibrational Mode Assignment | Expected Theoretical Region |

| 3058 | Aromatic C-H Stretch | Calculations would predict bands in this region corresponding to the stretching of C-H bonds on the phenyl and isoindole rings. |

| 1699 | Symmetric/Asymmetric C=O Stretch (cyclic imide) | Theoretical spectra would confirm strong absorption bands related to the carbonyl groups of the isoindoline-1,3-dione core. |

This correlation between experimental and simulated spectra provides strong evidence for the molecular structure and helps to build a comprehensive understanding of its vibrational properties.

Theoretical NMR Chemical Shift Prediction

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and for correlating theoretical structures with experimental data. For 2-(3-Nitrophenyl)isoindole-1,3-dione, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT).

The typical workflow for such a prediction involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is often performed using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely employed for this purpose as it tends to provide accurate results.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample.

The predicted chemical shifts provide insights into the electronic environment of each nucleus. For 2-(3-Nitrophenyl)isoindole-1,3-dione, the electron-withdrawing nature of the nitro group and the carbonyl groups of the isoindole-1,3-dione moiety would be expected to significantly influence the chemical shifts of the aromatic protons and carbons. A comparison between the theoretically predicted and experimentally obtained NMR spectra can validate the computed structure.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Nitrophenyl)isoindole-1,3-dione (Note: This table is illustrative and not based on actual published computational data for this specific molecule.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoindole Aromatic CH | 7.8 - 8.0 | 124.0 - 135.0 |

| Isoindole Carbonyl C | - | ~167.0 |

| Nitrophenyl C-NO₂ | - | ~148.0 |

| Nitrophenyl CH (ortho to NO₂) | 8.2 - 8.4 | 122.0 - 125.0 |

| Nitrophenyl CH (meta to NO₂) | 7.6 - 7.8 | 130.0 - 136.0 |

| Nitrophenyl CH (para to NO₂) | 8.0 - 8.2 | ~127.0 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2-(3-Nitrophenyl)isoindole-1,3-dione, MD simulations can provide valuable information about its conformational dynamics, stability, and interactions with its environment, such as a solvent or a biological receptor.

An MD simulation for this molecule would typically involve:

System Setup: The molecule is placed in a simulation box, often filled with a solvent (e.g., water) to mimic physiological or experimental conditions.

Force Field Application: A force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system is first minimized to remove any steric clashes, then gradually heated to the desired temperature and equilibrated. Finally, a production run is performed for a specific duration (nanoseconds to microseconds), during which the trajectories of all atoms are saved.

Analysis of the MD trajectory can reveal the flexibility of the molecule, particularly the rotational freedom around the bond connecting the nitrophenyl ring to the isoindole nitrogen. It can also be used to calculate thermodynamic properties and to understand how the molecule interacts with surrounding solvent molecules. For instance, simulations could show the stability of the planar phthalimide (B116566) group and the orientation of the nitro group relative to the rest of the molecule.

Quantum Chemical Investigations on Bonding and Stability (e.g., QTAIM Analysis)

Quantum chemical investigations provide deep insights into the electronic structure, bonding characteristics, and stability of a molecule. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to characterize chemical bonds.

For 2-(3-Nitrophenyl)isoindole-1,3-dione, a QTAIM analysis would be performed on the electron density distribution, typically calculated at a high level of theory (e.g., DFT or Møller-Plesset perturbation theory). The analysis focuses on critical points in the electron density, where the gradient of the density is zero. Key parameters derived from this analysis include:

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a chemical bond.

Electron Density (ρ) at the BCP: This value correlates with the bond order; higher values suggest stronger bonds.

Laplacian of the Electron Density (∇²ρ) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating reaction energies.

For any chemical reaction involving 2-(3-Nitrophenyl)isoindole-1,3-dione, such as nucleophilic substitution or reduction of the nitro group, computational methods can be used to map out the potential energy surface.

The process involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Various algorithms can be used to locate the TS connecting reactants and products.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is a critical determinant of the reaction rate.

These calculations can provide a detailed, step-by-step understanding of how a reaction proceeds at the molecular level.

Many chemical reactions can yield multiple products. Computational chemistry can be used to predict and explain the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another).

For 2-(3-Nitrophenyl)isoindole-1,3-dione, this could be relevant in reactions such as aromatic substitution on either of the two aromatic rings. The regioselectivity can often be explained by analyzing the properties of the reactants, such as:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Calculated Atomic Charges: The distribution of partial charges on the atoms can suggest which sites are more electron-rich or electron-deficient.

Fukui Functions: These functions are used within conceptual DFT to identify the most reactive sites in a molecule.

To predict stereoselectivity, the activation energies for the transition states leading to the different stereoisomers are calculated. According to transition state theory, the product formed via the lower energy transition state will be the major product. This allows for a quantitative prediction of the product distribution. For instance, in a reaction creating a new chiral center, the energies of the transition states leading to the (R) and (S) enantiomers can be compared.

Reactivity and Chemical Transformations of 2 3 Nitrophenyl Isoindole 1,3 Dione

Reactions Involving the Nitro Group

The nitro group (-NO2) is a powerful electron-withdrawing moiety that profoundly influences the reactivity of the phenyl ring to which it is attached. Its transformations are central to the synthetic utility of 2-(3-Nitrophenyl)isoindole-1,3-dione.

Selective Reduction Reactions to Amine Derivatives

One of the most significant transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. This conversion is a cornerstone of synthetic chemistry, as amines are versatile precursors for a vast array of functional groups and heterocyclic systems. For 2-(3-Nitrophenyl)isoindole-1,3-dione, the challenge lies in selectively reducing the nitro group without affecting the imide functionality of the isoindole-1,3-dione core.

A variety of reagents have been developed for this purpose. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method, though its chemoselectivity can sometimes be a concern with complex molecules. commonorganicchemistry.com Milder, non-catalytic methods are often preferred to ensure the integrity of other functional groups. commonorganicchemistry.com The use of metals like iron (Fe) or zinc (Zn) in acidic media provides a classic and effective approach. commonorganicchemistry.com

Among the most reliable and chemoselective methods is the use of tin(II) chloride (SnCl2) in an acidic medium or an alcohol solvent. acsgcipr.org This reagent is known for its mildness and tolerance of other reducible groups, such as esters and, importantly, imides. commonorganicchemistry.comacsgcipr.org The reaction mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, followed by a series of protonation steps, ultimately yielding the amine. askiitians.comsciencemadness.org

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Hydrogen gas, Palladium on Carbon, various solvents (e.g., Ethanol (B145695), Ethyl Acetate) | Highly efficient but can also reduce other groups like alkenes or dehalogenate aryl halides. | commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol, heat | Excellent chemoselectivity; tolerates esters, nitriles, and imides. | acsgcipr.org |

| Fe, HCl/AcOH | Iron powder in acidic medium (Hydrochloric or Acetic Acid) | A classic, cost-effective method with good selectivity. | commonorganicchemistry.com |

| Zn, HCl/AcOH | Zinc dust in acidic medium | Similar to iron but can sometimes be more reactive. | commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Sodium dithionite (B78146) is a mild reducing agent suitable for sensitive substrates. | wikipedia.org |

Nitro Group as a Directing or Activating Moiety in Further Transformations

The nitro group is a strong deactivating group towards electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature, which is exerted through both inductive and resonance effects. youtube.comvedantu.comresearchgate.net By pulling electron density from the aromatic ring, it makes the ring less nucleophilic and thus less reactive towards electrophiles. youtube.comvedantu.com The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions, meaning that any electrophilic attack is directed primarily to the meta position, which is the least deactivated site. vedantu.comlibretexts.org

Reactions of the Isoindole-1,3-dione Ring System

The isoindole-1,3-dione (phthalimide) portion of the molecule is a robust and relatively stable heterocyclic system.

Substitutions and Derivatizations on the Phthalimide (B116566) Moiety

Direct electrophilic substitution on the benzene (B151609) ring of the phthalimide moiety is generally difficult due to the deactivating effect of the two adjacent carbonyl groups. Therefore, functionalized derivatives are most commonly prepared by starting with an already substituted phthalic anhydride (B1165640). nih.govresearchgate.netrsc.org For instance, reacting a substituted phthalic anhydride, such as 4-nitrophthalic anhydride or a halophthalic anhydride, with 3-nitroaniline (B104315) would yield a 2-(3-Nitrophenyl)isoindole-1,3-dione with additional substituents on the phthalimide ring. google.com

The primary site of reactivity on the phthalimide system itself is the N-H bond in an unsubstituted phthalimide. turito.com This proton is acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. turito.com Deprotonation with a base like potassium hydroxide (B78521) forms the potassium salt, a potent nucleophile. This is the basis of the Gabriel synthesis of primary amines, where the phthalimide anion attacks an alkyl halide. byjus.comdoubtnut.com While the target molecule is already N-substituted, this underlying reactivity is fundamental to the synthesis of many phthalimide derivatives. researchgate.netorganic-chemistry.org

Cycloaddition Chemistry of 2-(3-Nitrophenyl)isoindole-1,3-dione

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a stereocontrolled manner. The participation of 2-(3-Nitrophenyl)isoindole-1,3-dione in such reactions typically depends on the introduction of a reactive functional group.

1,3-Dipolar Cycloadditions with Various Dipolarophiles

A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (a molecule with delocalized charge over three atoms) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgijrpc.com Common 1,3-dipoles include nitrones, azides, and nitrile oxides. mdpi.com

The aromatic rings of 2-(3-Nitrophenyl)isoindole-1,3-dione are generally unreactive as dipolarophiles in 1,3-dipolar cycloadditions. For this molecule to participate, it would typically need to be modified to contain a dipolarophilic group, such as an alkene or alkyne. For example, if an allyl group were attached to either the phenyl or phthalimide ring, that double bond could act as a dipolarophile.

Research has shown that N-substituted phthalimides containing unsaturated side chains can readily undergo 1,3-dipolar cycloadditions. For instance, N-allyl substituted phthalimides react with nitrones to form isoxazolidine (B1194047) rings. In these cases, the phthalimide group acts as a spectator moiety, while the reaction occurs on the appended functional group.

| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole) | Product Type | Reaction Description |

|---|---|---|---|

| N-Alkenylphthalimide | Nitrone (R-CH=N⁺(R)-O⁻) | Isoxazolidine-fused phthalimide | The alkene group on the phthalimide derivative acts as the dipolarophile, reacting with the nitrone to form a five-membered N,O-heterocycle. |

| N-Alkenylphthalimide | Organic Azide (B81097) (R-N₃) | Triazoline-fused phthalimide | The alkene reacts with the azide to form a triazoline ring, which can sometimes rearrange or eliminate N₂ to form other products. |

Stereochemical and Regiochemical Studies in Cycloaddition Processes

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The isoindole-1,3-dione moiety, acting as a dienophile or a dipolarophile, is a key component in these reactions. The stereochemical and regiochemical outcomes are dictated by the electronic nature of the substituents on the imide nitrogen and the reacting partner.

In the context of 2-(3-Nitrophenyl)isoindole-1,3-dione, the electron-withdrawing nature of the 3-nitrophenyl group is expected to significantly influence its reactivity in cycloaddition reactions. This influence is particularly pronounced in Diels-Alder and 1,3-dipolar cycloadditions.

Diels-Alder Reactions:

In a typical Diels-Alder reaction, the N-substituted maleimide (B117702) core within the isoindole-1,3-dione structure acts as a dienophile. The reaction of 2-(3-Nitrophenyl)isoindole-1,3-dione with a conjugated diene would lead to the formation of a cyclohexene-fused heterocyclic system. The regioselectivity of this [4+2] cycloaddition is governed by the electronic compatibility between the diene and the dienophile. For an unsymmetrical diene, two regioisomeric products, the "ortho" and "meta" adducts, are possible. The electron-withdrawing 3-nitrophenyl group enhances the electrophilicity of the double bond in the isoindole-1,3-dione moiety, making it a reactive dienophile. Theoretical studies on similar systems suggest that the "ortho" isomer is generally the favored product due to favorable orbital interactions.

The stereochemistry of the Diels-Alder reaction is typically controlled by the "endo rule," which predicts that the dienophile's substituents will be oriented towards the newly forming double bond in the transition state, leading to the thermodynamically less stable but kinetically favored endo isomer. However, steric hindrance from bulky substituents on either the diene or the dienophile can lead to the preferential formation of the exo isomer.

1,3-Dipolar Cycloadditions:

2-(3-Nitrophenyl)isoindole-1,3-dione can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. These reactions are a cornerstone for the synthesis of five-membered heterocyclic rings. The regioselectivity of these cycloadditions is determined by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.

For instance, in the reaction with a nitrone, two regioisomeric isoxazolidine products can be formed. The electron-deficient nature of the double bond in 2-(3-Nitrophenyl)isoindole-1,3-dione suggests that the reaction will be under the control of the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the isoindole-1,3-dione. This typically leads to the formation of a specific regioisomer. The stereoselectivity of such reactions is often high, yielding predominantly one diastereomer.

A summary of expected outcomes in cycloaddition reactions involving 2-(3-Nitrophenyl)isoindole-1,3-dione is presented below:

| Cycloaddition Type | Reactant | Expected Major Product(s) | Controlling Factors |

| Diels-Alder | Unsymmetrical Diene | "Ortho" regioisomer, Endo stereoisomer | Frontier Molecular Orbital (FMO) theory, Endo rule |

| 1,3-Dipolar | Nitrone | Regioisomeric isoxazolidine | FMO theory |

| 1,3-Dipolar | Azide | Regioisomeric triazoline | FMO theory |

Emerging Reaction Pathways and Synthetic Utility as a Building Block

The chemical versatility of 2-(3-Nitrophenyl)isoindole-1,3-dione extends beyond cycloaddition reactions, positioning it as a valuable building block in the synthesis of a diverse array of organic molecules. The presence of the nitro group and the phthalimide core offers multiple sites for chemical modification.

Reduction of the Nitro Group:

One of the most significant transformations is the reduction of the nitro group to an amino group. This transformation converts the electron-withdrawing 3-nitrophenyl moiety into an electron-donating 3-aminophenyl group, which can then be further functionalized. This opens up pathways to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

| Reaction | Reagents and Conditions | Product |

| Nitro Reduction | SnCl₂/HCl or H₂/Pd-C | 2-(3-Aminophenyl)isoindole-1,3-dione |

Functionalization of the Phthalimide Ring:

The phthalimide ring itself can undergo various transformations. For instance, the aromatic part of the isoindole-1,3-dione can be subjected to electrophilic substitution reactions, although the dicarbonyl groups are deactivating. More commonly, the imide bond can be cleaved under specific conditions to yield phthalic acid derivatives, which can be valuable intermediates in multi-step syntheses.

Multicomponent Reactions:

The reactivity of the carbonyl groups and the potential for the in-situ generation of reactive intermediates from the nitro group make 2-(3-Nitrophenyl)isoindole-1,3-dione a potential candidate for multicomponent reactions (MCRs). MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs involving this compound are not extensively reported, its structural motifs suggest potential for participation in reactions like the Ugi or Passerini reactions after appropriate functional group manipulation.

The synthetic utility of 2-(3-Nitrophenyl)isoindole-1,3-dione as a building block is summarized in the following table:

| Reaction Type | Potential Application | Resulting Scaffold |

| Nitro Group Reduction and Derivatization | Synthesis of dyes, pharmaceuticals, and polymers | Substituted anilines |

| Imide Ring Opening | Access to functionalized benzoic acid derivatives | Phthalamic acids |

| Multicomponent Reactions | Rapid assembly of complex heterocyclic systems | Diverse polycyclic structures |

Structure Activity/property Relationships Sar/spr in 2 3 Nitrophenyl Isoindole 1,3 Dione Analogs

Influence of Substituent Effects (e.g., Nitro Group Position) on Chemical Reactivity

The presence and position of substituents on the N-phenyl ring of the isoindole-1,3-dione scaffold significantly modulate the molecule's chemical reactivity. The nitro group (NO₂) is a strong electron-withdrawing group, and its location on the phenyl ring has a profound impact on the electron density distribution across the entire molecule.

When the nitro group is in the meta position, as in 2-(3-nitrophenyl)isoindole-1,3-dione, it strongly deactivates the phenyl ring towards electrophilic substitution through its inductive effect. However, its influence on the phthalimide (B116566) moiety is less direct compared to when it is in the ortho or para positions.

In contrast, analogs with the nitro group at the ortho or para position can exert both inductive and resonance effects. A para-nitro substituent, for example, can delocalize electron density from the phenyl ring, which in turn can influence the properties of the imide functional group. The electron-withdrawing nature of the nitro group generally increases the electrophilicity of the carbonyl carbons in the phthalimide ring, making them more susceptible to nucleophilic attack. This effect is generally more pronounced when the nitro group is in the para position due to resonance.

The reactivity of the N-phenylphthalimide system can be further understood by considering the stability of intermediates formed during chemical reactions. The electron-withdrawing nitro group can stabilize anionic intermediates, thereby facilitating certain nucleophilic reactions.

| Substituent Position | Dominant Electronic Effect | Effect on Phenyl Ring | Predicted Effect on Carbonyl Electrophilicity |

|---|---|---|---|

| ortho-Nitro | Inductive & Resonance | Strongly Deactivating | Significant Increase |

| meta-Nitro | Inductive | Deactivating | Moderate Increase |

| para-Nitro | Inductive & Resonance | Strongly Deactivating | Strongest Increase |

Correlations between Electronic Structure and Chemical Behavior

The chemical behavior of 2-(3-nitrophenyl)isoindole-1,3-dione is intrinsically linked to its electronic structure. Computational studies, such as those employing density functional theory (DFT), provide valuable insights into this relationship by calculating properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. For N-phenylphthalimide derivatives, the presence of an electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO.

A lower LUMO energy indicates that the molecule is a better electron acceptor, making it more susceptible to nucleophilic attack. The LUMO is often localized on the phthalimide ring and the nitro group, highlighting these as the primary sites for such reactions. Conversely, a lower HOMO energy suggests that the molecule is less prone to oxidation.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. In these maps, electron-rich regions (negative potential) are typically associated with the carbonyl oxygens and the nitro group, indicating their potential to act as sites for electrophilic attack. Conversely, electron-deficient regions (positive potential) are often found around the carbonyl carbons and the phenyl ring protons, marking them as likely sites for nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-Phenylphthalimide | -6.8 | -1.5 | 5.3 |

| 2-(3-Nitrophenyl)isoindole-1,3-dione | -7.5 | -2.8 | 4.7 |

| 2-(4-Nitrophenyl)isoindole-1,3-dione | -7.6 | -3.0 | 4.6 |

Conformational Freedom and its Impact on Molecular Properties

The three-dimensional structure and conformational flexibility of 2-(3-nitrophenyl)isoindole-1,3-dione play a crucial role in determining its molecular properties. The molecule is not entirely planar; there is a degree of rotational freedom around the N-C bond connecting the phenyl ring to the phthalimide nitrogen. The dihedral angle between the plane of the phenyl ring and the plane of the isoindole-1,3-dione moiety is a key conformational parameter.

In the solid state, crystal structure analyses of related N-phenylphthalimide derivatives have shown that this dihedral angle can vary significantly depending on the substituents present on the phenyl ring. For instance, in N-phenylphthalimide itself, the planes of the phthalimide and phenyl rings are twisted with respect to each other. mdpi.com In 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, this angle is reported to be 78.19°. nih.gov

This conformational freedom has several important implications:

Electronic Communication: The degree of overlap between the π-systems of the phenyl ring and the phthalimide moiety is dependent on the dihedral angle. A more planar conformation allows for better electronic communication, which can influence the molecule's spectroscopic properties and reactivity.

Steric Hindrance: The presence of bulky substituents on the phenyl ring, particularly in the ortho positions, can sterically hinder rotation around the N-C bond, leading to a more twisted conformation. This can, in turn, affect how the molecule interacts with other molecules or biological targets.

Solvation Effects: In solution, the molecule will exist as an equilibrium of different conformers. The polarity of the solvent can influence this equilibrium, with more polar solvents potentially favoring more polar conformers.

Advanced Research Applications of 2 3 Nitrophenyl Isoindole 1,3 Dione Non Clinical Focus

Applications in Materials Science

The intrinsic electronic and structural characteristics of 2-(3-Nitrophenyl)isoindole-1,3-dione make it a candidate for the development of novel materials with specialized optical and polymeric properties.

Potential as Nonlinear Optical (NLO) Materials

Recent research has highlighted 2-(3-Nitrophenyl)isoindole-1,3-dione, also referred to as N-(3-nitrophenyl)phthalimide (N3NP), as a promising material for nonlinear optical (NLO) applications. Single crystals of N3NP have been successfully grown using a slow evaporation solution growth technique with dimethylformamide (DMF) as the solvent. researchgate.net

Characterization studies, including powder X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and single-crystal XRD, have confirmed its noncentrosymmetric crystal structure, which is a fundamental requirement for second-harmonic generation (SHG). researchgate.net The presence of strong intermolecular C–H···O hydrogen bonds contributes to the stability of its three-dimensional crystal lattice and is linked to its NLO properties. researchgate.net

Thermal analysis has shown that N3NP is stable up to 246°C. researchgate.net Its optical transparency in the visible region, with a lower optical cutoff at 370 nm, makes it suitable for frequency doubling applications. researchgate.net Crucially, Kurtz and Perry powder SHG measurements have demonstrated that N3NP is a phase-matchable NLO crystal, indicating its potential for efficient frequency conversion. researchgate.net

Table 1: Properties of 2-(3-Nitrophenyl)isoindole-1,3-dione (N3NP) Crystals

| Property | Value | Reference |

| Crystal Size | 4 mm x 1 mm x 0.5 mm | researchgate.net |

| Thermal Stability | Up to 246°C | researchgate.net |

| Optical Cutoff | 370 nm | researchgate.net |

| NLO Property | Phase-matchable SHG | researchgate.net |

Exploration in Polymer Chemistry and Dyes

While the broader class of phthalimides is utilized in polymer chemistry and the synthesis of dyes, specific research detailing the use of 2-(3-Nitrophenyl)isoindole-1,3-dione in these applications is not extensively documented in publicly available literature. The phthalimide (B116566) structure is a known component in the synthesis of polyimides, which are high-performance polymers known for their thermal stability. N-substituted maleimides, which share structural similarities, are used as photoinitiators and monomers. researchgate.net Phthalimides also serve as precursors to anthranilic acid, a key intermediate for azo dyes. wikipedia.org However, direct application or detailed studies of the 3-nitrophenyl derivative in these areas require further investigation.

Biochemical Target Interaction Studies and Mechanistic Probes

The isoindole-1,3-dione scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives are frequently studied for their interactions with biological targets. These studies provide insights into enzyme inhibition mechanisms and aid in the design of new therapeutic agents.

Enzyme Inhibition Mechanism Investigations

Derivatives of isoindole-1,3-dione have been investigated as inhibitors for a range of enzymes. However, specific inhibitory data for 2-(3-Nitrophenyl)isoindole-1,3-dione against the enzymes listed below is not prominently available in the reviewed scientific literature. The following sections describe the general inhibitory activities of the broader class of phthalimide derivatives.

Carbonic Anhydrase: Phthalimide-capped benzenesulfonamides have been evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. nih.gov Some of these compounds have shown potent inhibition in the nanomolar range, significantly more potent than the standard inhibitor acetazolamide. nih.gov The inhibitory action is attributed to the sulfonamide group binding to the zinc ion in the enzyme's active site. nih.gov

Cholinesterases: Various N-substituted phthalimide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. bohrium.com Some derivatives exhibit potent, noncompetitive inhibition of both enzymes, with activity in the micromolar to nanomolar range. bohrium.comnih.gov The phthalimide ring is believed to interact with both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. bohrium.com

HIV-1 Reverse Transcriptase: The phthalimide scaffold has been explored in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, leading to its inhibition. nih.gov While some tetrahydrophthalimide derivatives have shown weak inhibitory activity, specific data for 2-(3-nitrophenyl)isoindole-1,3-dione is scarce. nih.gov

Enoyl-ACP Reductase (InhA): InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis, is a target for antitubercular drug discovery. While various scaffolds are being investigated as InhA inhibitors, including arylamides and pyrrolidine (B122466) carboxamides, specific studies on the inhibitory potential of 2-(3-Nitrophenyl)isoindole-1,3-dione against InhA are not widely reported. nih.gov

Molecular Docking and Binding Affinity Predictions for Specific Receptors/Enzymes

Molecular docking studies are frequently employed to predict the binding modes and affinities of isoindole-1,3-dione derivatives to their target enzymes. For instance, docking studies of phthalimide derivatives with cholinesterases have revealed that the phthalimide ring, along with other substituents, engages in crucial interactions with both the catalytic and peripheral anionic sites of the enzyme. bohrium.com Similarly, docking simulations of phthalimide-based sulfonamides within the active site of carbonic anhydrase have been used to rationalize their potent inhibitory activity. nih.gov While these studies provide a framework for understanding the structure-activity relationships of this class of compounds, specific molecular docking and binding affinity predictions for 2-(3-Nitrophenyl)isoindole-1,3-dione against the aforementioned enzymes are not detailed in the available research.

Role as a Versatile Synthetic Intermediate for Novel Molecular Architectures

The phthalimide group is a cornerstone in synthetic organic chemistry, primarily due to its use as a masked form of a primary amine in the Gabriel synthesis. This allows for the introduction of a nitrogen atom into a wide array of molecules without the side reactions often associated with free amines.

The chemical reactivity of the phthalimide ring and the potential for modification of the N-phenyl substituent make 2-(3-Nitrophenyl)isoindole-1,3-dione a potentially versatile intermediate. The nitro group on the phenyl ring can be reduced to an amine, which can then be further functionalized to create more complex molecular structures. The phthalimide moiety itself can be derivatized or used as a stable scaffold onto which other functional groups are built. While the general utility of phthalimides as synthetic intermediates is well-established, nih.gov specific examples of novel molecular architectures synthesized directly from 2-(3-Nitrophenyl)isoindole-1,3-dione are not extensively documented in the current body of scientific literature.

Future Directions and Emerging Research Avenues for 2 3 Nitrophenyl Isoindole 1,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis of N-substituted phthalimides often involves the condensation of phthalic anhydride (B1165640) with a corresponding amine in high-boiling point solvents like glacial acetic acid or dimethylformamide (DMF). mdpi.comnih.gov While effective, these methods can present environmental and efficiency challenges. The future of synthesizing 2-(3-nitrophenyl)isoindole-1,3-dione lies in the development of greener, more efficient, and scalable methodologies.

Future research should focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side product formation.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety, scalability, and product consistency. This is particularly advantageous for nitrated compounds where thermal control is crucial.

Biocatalysis: Employing enzymes to catalyze the formation of the imide bond could offer unparalleled selectivity under mild, aqueous conditions, representing the pinnacle of green chemistry.

Mechanochemistry: Solid-state synthesis through ball milling can eliminate the need for bulk solvents, reducing waste and potentially enabling access to novel polymorphs.

| Methodology | Potential Advantages for 2-(3-Nitrophenyl)isoindole-1,3-dione Synthesis | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced solvent usage. | Optimization of power, temperature, and solvent choice. |

| Flow Chemistry | Enhanced safety, scalability, high throughput, precise process control. | Reactor design and adaptation for solid-phase reagents. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of suitable enzymes (e.g., hydrolases). |

| Mechanochemistry | Solvent-free conditions, potential for new polymorphs, energy efficiency. | Screening of catalytic and grinding additives. |

Application of Advanced Spectroscopic and Imaging Techniques for Characterization

Comprehensive characterization is vital to understanding the structure-property relationships of 2-(3-nitrophenyl)isoindole-1,3-dione. While standard techniques like NMR, FT-IR, and mass spectrometry confirm its structure, advanced methods can provide deeper insights into its solid-state properties, electronic structure, and behavior in complex environments. mdpi.comnih.gov

Emerging characterization avenues include:

Solid-State NMR (ssNMR): To study polymorphism and the local molecular environment in the crystalline state, which can influence physical properties like solubility and stability.

Terahertz (THz) Spectroscopy: This technique is sensitive to intermolecular vibrations and can be used to probe and differentiate crystal lattice structures.

Hyperspectral and Multispectral Imaging (HSI and MSI): These non-destructive techniques can provide both spatial and spectral information. mdpi.com They could be employed to monitor the distribution of the compound within a matrix, such as a polymer blend or a pharmaceutical tablet, during dissolution or degradation studies. mdpi.comspectroscopyonline.com

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the atoms, particularly the nitrogen environments in the nitro and imide groups, at the material surface.

| Technique | Specific Application for 2-(3-Nitrophenyl)isoindole-1,3-dione | Information Gained |

|---|---|---|

| Solid-State NMR (ssNMR) | Analysis of crystalline and amorphous forms. | Polymorphic identification, molecular packing, and dynamics. |

| Hyperspectral Imaging | Mapping compound distribution in composite materials or biological tissues. | Chemical homogeneity, component colocalization. mdpi.com |

| Terahertz Spectroscopy | Characterization of low-frequency vibrational modes. | Crystal structure fingerprinting, intermolecular interactions. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical state analysis. | Oxidation states of nitrogen and oxygen, surface purity. |

Integration of Multi-Scale Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. elsevierpure.com For 2-(3-nitrophenyl)isoindole-1,3-dione, a multi-scale modeling approach can bridge the gap from electronic structure to macroscopic behavior. researchgate.netfrontiersin.org

Future computational research should integrate:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to accurately calculate electronic properties, vibrational spectra, and reaction mechanisms. This can help predict the molecule's reactivity, particularly at the nitro group and aromatic rings.

Molecular Mechanics (MM): Employing force fields to simulate the dynamics of large systems, such as the compound's interaction with a polymer or its solvation properties.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the study of a specific reaction or interaction (e.g., binding to a biological target) with high QM accuracy for the reactive center, while the larger environment is treated with computationally efficient MM methods. frontiersin.org

Machine Learning (ML): AI-driven models can be trained on experimental and computational data to predict properties like solubility, toxicity, or even reaction outcomes for novel derivatives, significantly accelerating the design process. nih.govarxiv.org

| Modeling Approach | Objective | Predicted Properties |

|---|---|---|

| Quantum Mechanics (DFT) | Elucidate electronic structure and reactivity. | HOMO/LUMO energies, electrostatic potential, spectral data. |

| Molecular Dynamics (MD) | Simulate behavior in condensed phases. | Solvation free energy, conformational preferences, diffusion rates. |

| QM/MM | Model reactions in complex environments (e.g., enzymes). | Reaction barriers, binding affinities, charge transfer. frontiersin.org |

| Machine Learning | High-throughput screening and property prediction. | Physicochemical properties (logP), potential bioactivity. nih.gov |

Exploration of New and Unprecedented Chemical Transformations

The chemical structure of 2-(3-nitrophenyl)isoindole-1,3-dione offers multiple sites for chemical modification, providing a platform for creating diverse derivatives. Future research should move beyond known reactions to explore novel transformations. The most significant untapped potential lies in the reactivity of the nitro group and the C-H bonds of the aromatic rings.

Key areas for exploration:

Nitro Group Reduction: The conversion of the nitro group to an amine (2-(3-aminophenyl)isoindole-1,3-dione) is a gateway transformation. This amino group can then undergo a vast array of reactions, including diazotization, acylation, and reductive amination, to attach various functional moieties.

C-H Activation/Functionalization: Modern catalytic methods for direct C-H activation could be used to selectively introduce substituents (e.g., alkyl, aryl, or halogen groups) onto either the nitrophenyl ring or the phthalimide (B116566) core, bypassing the need for pre-functionalized starting materials.

Photocatalysis: Visible-light photocatalysis could enable novel transformations under mild conditions, such as radical additions or cross-coupling reactions, that are inaccessible through traditional thermal methods.

Electrosynthesis: Using electricity to drive redox reactions offers a green and highly controllable method for modifying the molecule, for instance, in the selective reduction of the nitro group or polymerization.

| Transformation | Reagent/Methodology | Potential Outcome |

|---|---|---|

| Nitro Group Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂), Transfer hydrogenation. | Key amino intermediate for further derivatization. |

| C-H Arylation | Palladium or rhodium catalysis. | Introduction of new aryl groups to modulate electronic properties. |

| Ring Metathesis | Grubbs or Schrock catalysts on alkenyl-substituted derivatives. | Synthesis of macrocycles or polymers. |

| Reductive Cyclization | Use of reducing agents like P(OEt)₃ on the nitro group. | Formation of new fused heterocyclic systems. nih.gov |

Design and Synthesis of Targeted Functional Derivatives for Specific Research Purposes

Building upon the synthetic and transformational possibilities, the ultimate goal is to design and create novel derivatives of 2-(3-nitrophenyl)isoindole-1,3-dione with tailored functions. The isoindole-1,3-dione core is a privileged structure found in many biologically active molecules, including the immunomodulatory drugs thalidomide (B1683933) and lenalidomide. mdpi.com

Future design and synthesis efforts could target:

Medicinal Chemistry: By reducing the nitro group to an amine and subsequently modifying it, researchers can create analogues of known drugs to explore structure-activity relationships (SAR). For example, creating derivatives that mimic the structure of pomalidomide (B1683931) could lead to new anticancer or anti-inflammatory agents. mdpi.comresearchgate.net

Materials Science: The aromatic and polar nature of the molecule makes it an interesting building block for functional materials. Derivatives could be designed as:

Fluorescent Probes: Introduction of conjugated systems could yield molecules with interesting photophysical properties for use in chemical sensing or bio-imaging.

High-Performance Polymers: Incorporation into polyimide chains could enhance thermal stability and mechanical properties.

Organic Electronics: Tailoring the electronic properties through substitution could produce materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Derivative Class | Key Synthetic Step | Target Application |

|---|---|---|

| Amino-Functionalized Analogues | Nitro group reduction followed by acylation or alkylation. | Probes for new immunomodulatory or anticancer agents. researchgate.net |

| Conjugated π-Systems | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). | Fluorescent dyes, organic electronic materials. |

| Polymerizable Monomers | Introduction of vinyl or ethynyl (B1212043) groups. | Building blocks for thermally stable polyimides. |

| Chelating Agents | Addition of moieties like bipyridine or catechols. | Metal-ion sensors or catalysts. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.